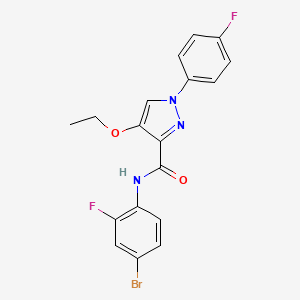

N-(4-bromo-2-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

N-(4-bromo-2-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with a molecular formula of C₁₉H₁₄BrF₂N₃O₂ (exact mass: 433.02 g/mol). This compound features a pyrazole core substituted with ethoxy and fluorophenyl groups at positions 4 and 1, respectively, and a bromo-fluorophenyl carboxamide moiety at position 2. Its structural uniqueness lies in the strategic placement of halogen atoms (Br, F) and the ethoxy group, which are critical for modulating biological activity and physicochemical properties .

Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, including antifungal, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrF2N3O2/c1-2-26-16-10-24(13-6-4-12(20)5-7-13)23-17(16)18(25)22-15-8-3-11(19)9-14(15)21/h3-10H,2H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRHDGFWACRKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

- Chemical Formula : C19H17BrF2N4O3

- Molecular Weight : 459.27 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including the compound . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated against several pathogens.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.40 | 0.45 |

The compound exhibited a synergistic effect when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been investigated, with promising results indicating their ability to inhibit cyclooxygenase (COX) enzymes.

| Compound | IC50 (µg/mL) | Mechanism |

|---|---|---|

| N-(4-bromo-2-fluorophenyl)-4-ethoxy... | 60.56 | COX inhibition |

| Diclofenac | 54.65 | COX inhibition |

In vivo studies showed that the compound significantly reduced edema in animal models, suggesting its potential as a therapeutic agent for inflammatory conditions .

Case Studies and Research Findings

A review of recent literature highlights various studies focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives, including N-(4-bromo-2-fluorophenyl)-4-ethoxy... and evaluated their biological activities . The results indicated that these compounds could serve as dual inhibitors for COX enzymes.

- Toxicity Studies : Acute toxicity assessments revealed that the lethal dose (LD50) for certain derivatives exceeded 2000 mg/kg, indicating a favorable safety profile for further development .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might modulate inflammatory pathways by inhibiting key signaling molecules involved in inflammation .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyrazole derivatives, including N-(4-bromo-2-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. Research indicates that compounds within this class can exhibit strong efficacy against various viral strains. For example, pyrazole derivatives have been shown to inhibit reverse transcriptase activity effectively, with some compounds demonstrating IC50 values as low as 1.1 µM against resistant strains .

Anti-inflammatory Properties

Pyrazole compounds have also been investigated for their anti-inflammatory effects. The substitution patterns on the pyrazole ring can significantly influence biological activity. Studies suggest that specific modifications enhance anti-inflammatory responses, making these compounds promising candidates for developing new anti-inflammatory drugs .

Cancer Research

Inhibition of Tumor Growth

The compound has been studied for its potential role in cancer therapy. Pyrazole derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Case Study: Pyrazolo[1,5-a]pyrimidines

A family of pyrazolo[1,5-a]pyrimidines has been synthesized and evaluated for their anticancer activity. These compounds exhibited significant cytotoxicity against several cancer cell lines, indicating that structural variations can lead to enhanced therapeutic profiles .

Material Science

Fluorescent Applications

this compound and its derivatives have been explored as fluorescent probes due to their unique photophysical properties. These compounds can be utilized in biological imaging and sensing applications due to their ability to emit fluorescence under specific conditions .

Table: Summary of Fluorescent Properties

| Compound Name | Emission Wavelength (nm) | Quantum Yield | Solvent Used |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine 1 | 520 | 0.15 | Ethanol |

| Pyrazolo[1,5-a]pyrimidine 2 | 550 | 0.10 | THF-water (4:1) |

Synthesis and Development

Synthetic Pathways

The synthesis of this compound involves several key steps that include the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity .

Comparison with Similar Compounds

(a) Halogenated Phenyl Groups

- N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (): Replaces the bromo-fluorophenyl group with a trifluoromethyl-thienopyrazole system. The trifluoromethyl group increases metabolic stability but reduces antifungal activity compared to halogen-substituted analogs .

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ():

(b) Ethoxy vs. Methoxy Substituents

Anti-Inflammatory and Antifungal Activity

- 4-(4-Nitrophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide ():

- Pyrazole acyl thiourea derivatives ():

Enzyme Binding and Molecular Interactions

- Pyrazole-based DNA gyrase inhibitors (): Derivatives with phenol and pyrazole rings (e.g., compounds A, D, F, H) show stronger binding to S. aureus DNA gyrase B than N-(4-bromo-2-fluorophenyl)-4-ethoxy analogs, achieving ΔG values of -9.2 kcal/mol vs. -7.8 kcal/mol .

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-bromo-2-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?

Methodological Answer: The synthesis involves multi-step protocols, often starting with condensation reactions of substituted anilines and pyrazole intermediates. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C is a common step for pyrazole ring formation, as seen in analogous compounds . Key parameters to optimize include:

- Catalysts : Use of POCl₃ for cyclization or palladium catalysts for cross-coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Temperature : Controlled heating (80–120°C) to avoid side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

Methodological Answer: A combination of techniques is critical:

- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and carbon frameworks.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₁₅BrF₂N₃O₂ = 454.02 g/mol).

- X-ray Crystallography : Resolves 3D geometry, as demonstrated for structurally related pyrazole-carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer: SAR studies require systematic substitution of key moieties:

- Bromine/Fluorine Substitution : Compare bioactivity of bromo- and fluoro-derivatives to assess halogen effects on target binding .

- Ethoxy Group Modification : Replace ethoxy with methoxy or hydroxyl groups to study steric/electronic impacts.

- In Vitro Assays : Use kinase inhibition or receptor-binding assays (e.g., IC₅₀ determination) paired with computational docking (e.g., AutoDock Vina) to correlate structural features with activity .

Q. What strategies mitigate low aqueous solubility during in vitro bioassays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the ethoxy or carboxamide positions.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .

Q. How can computational modeling predict metabolic stability and off-target interactions?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or pkCSM estimate metabolic stability (CYP450 interactions) and permeability (LogP ~3.5).

- Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., hERG channel) using GROMACS .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and degradation pathways .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell lines, serum concentrations) .

- Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Batch Consistency : Verify compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO over 7 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.